NTRC 0066-0

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de NTRC 0066-0 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs. La production industrielle de this compound est réalisée dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

NTRC 0066-0 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le point de contrôle de l'assemblage du fuseau et son rôle dans la division cellulaire.

Biologie : Aide à comprendre les mécanismes moléculaires de la ségrégation des chromosomes et de l'aneuploïdie.

Médecine : Montre un potentiel comme agent antitumoral, en particulier dans les cancers à forte expression de TTK.

Industrie : Utilisé dans le développement de thérapies ciblées pour le traitement du cancer

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de TTK, un régulateur clé du point de contrôle de l'assemblage du fuseau. Cette inhibition conduit à une mauvaise ségrégation des chromosomes et à la mort cellulaire subséquente des cellules cancéreuses. Le composé induit un grand changement conformationnel dans la boucle riche en glycine de TTK, invoquant une conformation de kinase inactive . Cela se traduit par une cinétique de dissociation lente et un long temps de résidence cible .

Applications De Recherche Scientifique

Triple-Negative Breast Cancer (TNBC)

- Efficacy : NTRC 0066-0 has shown significant efficacy in preclinical models of TNBC. In xenograft studies using MDA-MB-231 cells, treatment with this compound resulted in a 90% reduction in tumor growth when administered as a single agent .

- Combination Therapy : When combined with docetaxel, a standard chemotherapy agent, this compound doubled mouse survival rates and extended tumor remission without additional toxicity . This suggests a synergistic effect that could enhance treatment outcomes for patients with TNBC.

Glioblastoma (GBM)

- In Vitro Potency : this compound demonstrates low nanomolar potency against GBM cell lines in vitro, effectively inducing cell death .

- In Vivo Challenges : Despite its potency in vitro, this compound has faced challenges in vivo, showing limited efficacy in orthotopic GBM mouse models when administered alone or in combination with standard treatments like temozolomide . This highlights the need for further investigation into its therapeutic potential and optimal delivery methods.

Endometrial Cancer

- Targeting Mutations : this compound preferentially inhibits cell lines harboring mutations in the CTNNB1 gene (β-catenin), which are prevalent in endometrial cancers. Studies indicate that these mutant cell lines are approximately three times more sensitive to this compound compared to wild-type lines . This specificity could lead to targeted therapies that improve patient outcomes.

Data Tables

Case Study 1: Triple-Negative Breast Cancer

A study investigated the effects of this compound on TNBC models, revealing that it not only inhibited tumor growth significantly but also enhanced the efficacy of docetaxel. The combination therapy led to improved survival rates in animal models, indicating potential for clinical application in aggressive breast cancers .

Case Study 2: Glioblastoma

In contrast, research on GBM showed that while this compound effectively induced cell death in vitro, its translation to in vivo models was less successful. This discrepancy suggests that while the compound is promising, additional factors such as drug delivery mechanisms and tumor microenvironment interactions may need to be addressed for effective clinical application .

Mécanisme D'action

NTRC 0066-0 exerts its effects by inhibiting the activity of TTK, a key regulator of the spindle assembly checkpoint. This inhibition leads to chromosome missegregation and subsequent cancer cell death. The compound induces a large conformational shift in the glycine-rich loop of TTK, invoking an inactive kinase conformation . This results in slow dissociation kinetics and a long target residence time .

Comparaison Avec Des Composés Similaires

NTRC 0066-0 est comparé à d'autres inhibiteurs de TTK tels que Mps1-IN-2, AZD-3146, Mps-BAY2b et Bay 1161909. Il montre une sélectivité et une puissance supérieures dans l'inhibition de l'activité de TTK et de la prolifération des cellules cancéreuses . Le mode de liaison unique de this compound, qui induit un changement conformationnel dans la boucle riche en glycine, le distingue des autres composés similaires .

Composés similaires

- Mps1-IN-2

- AZD-3146

- Mps-BAY2b

- Bay 1161909

Activité Biologique

NTRC 0066-0 is a selective inhibitor of the threonine tyrosine kinase (TTK), also known as Mps1, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential applications in cancer therapy, particularly against aggressive tumors such as triple-negative breast cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and relevant research findings.

This compound functions by inhibiting TTK, which is essential for proper chromosomal segregation during mitosis. By blocking TTK activity, this compound induces mitotic defects that lead to increased apoptosis in cancer cells. The compound has demonstrated a unique binding mode that results in prolonged target residence time, enhancing its inhibitory effects compared to other TTK inhibitors .

In Vitro Studies

This compound has shown potent activity against a variety of cancer cell lines. It exhibits subnanomolar potency in enzyme activity and binding assays, with an IC50 value of approximately 0.9 nM . In studies involving different cell lines, treatment with this compound resulted in:

- Induction of Apoptosis : The compound significantly increased caspase 3/7 activity, indicating enhanced apoptosis in sensitive cell lines .

- Cell Cycle Arrest : Inhibition of TTK led to increased rates of anaphase mis-segregation, suggesting that this compound effectively disrupts normal cell cycle progression .

In Vivo Studies

Research involving mouse models has demonstrated that this compound can double survival times when used in combination with docetaxel, a standard chemotherapy agent. This combination therapy resulted in extended tumor remission without significant toxicity . However, studies have also indicated that while this compound penetrates the blood-brain barrier effectively, it did not show efficacy against glioblastoma multiforme (GBM) when tested in orthotopic mouse models .

Comparative Analysis with Other TTK Inhibitors

A comparative study of this compound with other TTK inhibitors revealed that its cellular activity correlates strongly with target residence time rather than just binding affinity. This characteristic may contribute to its superior antitumor activity compared to other compounds like Mps-BAY2b and MPI-0479605 .

| Compound | IC50 (nM) | Binding Affinity | Target Residence Time | Efficacy in Mouse Models |

|---|---|---|---|---|

| This compound | 0.9 | High | Long | Effective |

| Mps-BAY2b | TBD | TBD | TBD | TBD |

| MPI-0479605 | TBD | TBD | TBD | TBD |

Case Studies

- Triple-Negative Breast Cancer : In a study involving triple-negative breast cancer cell lines, this compound demonstrated significant tumor growth inhibition and induced apoptosis through caspase activation .

- Combination Therapy : The combination of this compound with docetaxel was tested in mouse models, showing improved survival rates and tumor remission compared to monotherapy with either agent alone .

Propriétés

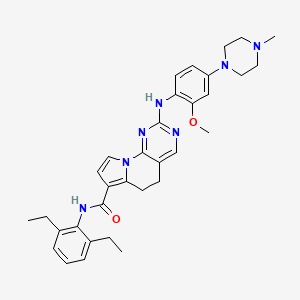

IUPAC Name |

N-(2,6-diethylphenyl)-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEIUFJVGHMGRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.